molecular formula C18H21NO5S B497897 3-(5-Tert-butyl-2-methoxybenzenesulfonamido)benzoic acid CAS No. 927637-16-9

3-(5-Tert-butyl-2-methoxybenzenesulfonamido)benzoic acid

Cat. No. B497897
CAS RN: 927637-16-9
M. Wt: 363.4g/mol
InChI Key: GRAJQUPAZYUKKA-UHFFFAOYSA-N
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Description

3-(5-Tert-butyl-2-methoxybenzenesulfonamido)benzoic acid, commonly known as TMB-PSA, is a compound that is widely used in scientific research. It is a sulfonamide-based compound that has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Characterization

Research on chemical compounds closely related to 3-(5-Tert-butyl-2-methoxybenzenesulfonamido)benzoic acid includes the synthesis and characterization of novel compounds with potential applications in various fields. For instance, Schiff base compounds derived from benzohydrazide and sulfonohydrazide, which share structural similarities with the query compound, have been synthesized and characterized, revealing their potential in biological activities, including antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities (Sirajuddin, Uddin, Ali, & Tahir, 2013). Similarly, studies on sulfonated Schiff base copper(II) complexes suggest their efficiency and selectivity as catalysts in alcohol oxidation, further indicating the versatility of sulfonamide compounds in catalysis and chemical synthesis (Hazra, Martins, Silva, & Pombeiro, 2015).

Biological Activities

Compounds structurally related to 3-(5-Tert-butyl-2-methoxybenzenesulfonamido)benzoic acid have shown significant biological activities. For instance, derivatives of benzoic acid have been explored for their insecticidal and antimicrobial properties. A study on vanillic acid hybrid derivatives demonstrated potential antibacterial activity, suggesting a route to develop new chemotherapeutic agents (Satpute, Gangan, & Shastri, 2019). Moreover, prenylated p-hydroxybenzoic acid derivatives from Piper aduncum leaves exhibited antimicrobial and molluscicidal activities, highlighting the importance of benzoic acid derivatives in developing natural pesticides and antimicrobial agents (Orjala, Erdelmeier, Wright, Rali, & Sticher, 1993).

Environmental and Health Impacts

Research has also been conducted on the environmental presence and health implications of benzoic acid and its derivatives. A critical review focusing on benzoic acid's occurrence in foods and as additives discussed its uses, exposure, and the controversy surrounding its effects, providing a comprehensive overview of its widespread presence and the potential public health concerns (del Olmo, Calzada, & Nuñez, 2017).

properties

IUPAC Name

3-[(5-tert-butyl-2-methoxyphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-18(2,3)13-8-9-15(24-4)16(11-13)25(22,23)19-14-7-5-6-12(10-14)17(20)21/h5-11,19H,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAJQUPAZYUKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Tert-butyl-2-methoxybenzenesulfonamido)benzoic acid

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